2-(4-butylcyclohexyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-(4-butylcyclohexyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound with a unique structure that combines a cyclohexyl group, a morpholine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-butylcyclohexyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazole ring and the introduction of the morpholine and butylcyclohexyl groups. Common reagents used in these reactions include cyclohexanone, butyl bromide, morpholine, and various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-butylcyclohexyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-butylcyclohexyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-morpholinyl)butyl]morpholine: This compound shares the morpholine ring and butyl group but lacks the oxazole and carbonitrile functionalities.
4-Butyl-N-[2-({[2-(4-morpholinyl)ethyl]carbamothioyl}amino)ethyl]cyclohexanecarboxamide: Similar in having a butylcyclohexyl group and morpholine ring but differs in the presence of a carbamothioyl group and the absence of the oxazole ring.
Uniqueness
2-(4-butylcyclohexyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and physical properties
Properties
Molecular Formula |
C18H27N3O2 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(4-butylcyclohexyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C18H27N3O2/c1-2-3-4-14-5-7-15(8-6-14)17-20-16(13-19)18(23-17)21-9-11-22-12-10-21/h14-15H,2-12H2,1H3 |
InChI Key |
DIWSXJRMGWEAPK-UHFFFAOYSA-N |
SMILES |
CCCCC1CCC(CC1)C2=NC(=C(O2)N3CCOCC3)C#N |
Canonical SMILES |
CCCCC1CCC(CC1)C2=NC(=C(O2)N3CCOCC3)C#N |
Origin of Product |
United States |
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